4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline
Overview
Description
4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline is a chemical compound that features an imidazole ring fused with an aniline moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with glyoxal and ammonia, leading to the formation of the imidazole ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole or aniline rings.
Scientific Research Applications
4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The aniline moiety can also participate in various interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
2-Phenylimidazole: An imidazole derivative with a phenyl group attached to the ring.
Uniqueness
4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline is unique due to the combination of the imidazole ring and the N-methylated aniline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-yl)-N-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-5,11H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUOKRWQVJSSFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609185 | |
Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799292-23-2 | |
Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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